1,3-Dibromo-5-fluorobenzene-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

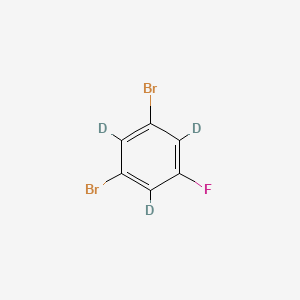

1,3-Dibromo-5-fluorobenzene-d3: is a deuterated derivative of 1,3-Dibromo-5-fluorobenzene. It is an aryl fluorinated building block used in various chemical syntheses. The compound has a molecular formula of C6D3Br2F and a molecular weight of 256.91 g/mol . Deuterium labeling is often employed in research to study reaction mechanisms and metabolic pathways due to its unique properties compared to hydrogen.

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-fluorobenzene-d3 can be synthesized by deuteration of 1,3-Dibromo-5-fluorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents or solvents under specific reaction conditions .

Industrial Production Methods: The industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and controlled environments to ensure the efficient exchange of hydrogen with deuterium .

化学反応の分析

Types of Reactions: 1,3-Dibromo-5-fluorobenzene-d3 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in coupling reactions such as the Stille reaction, where it reacts with organotin compounds to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Stille Reaction: Organotin reagents and palladium catalysts are commonly used under inert atmosphere conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

科学的研究の応用

1,3-Dibromo-5-fluorobenzene-d3 is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Deuterated compounds like this compound are used in metabolic studies to trace the pathways and mechanisms of biochemical reactions.

Medicine: It is employed in the development of diagnostic tools and therapeutic agents, leveraging its stability and unique isotopic properties.

Industry: The compound is used in the production of advanced materials and specialty chemicals, where precise control over molecular structure is required

作用機序

The mechanism of action of 1,3-Dibromo-5-fluorobenzene-d3 involves its interaction with various molecular targets through its bromine and fluorine atoms. The deuterium atoms provide stability and can alter the compound’s metabolic profile, making it useful for studying reaction mechanisms and pathways. The specific molecular targets and pathways depend on the context of its application, such as in biochemical assays or synthetic reactions .

類似化合物との比較

1,3-Dibromo-5-fluorobenzene: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.

1-Bromo-3,5-difluorobenzene: A related compound with two fluorine atoms instead of one, used in different synthetic contexts.

3,5-Dibromoanisole: Another brominated aromatic compound used in organic synthesis

Uniqueness: 1,3-Dibromo-5-fluorobenzene-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Deuterium’s heavier mass compared to hydrogen can influence reaction kinetics and metabolic stability, making it a valuable tool in studying complex chemical and biological systems .

生物活性

1,3-Dibromo-5-fluorobenzene-d3 is a deuterated derivative of 1,3-Dibromo-5-fluorobenzene, a compound that has garnered attention in various biological research applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C6H3Br2F

- Molecular Weight : 253.90 g/mol

- CAS Number : 1435-51-4

- Purity : >97% (GC)

- Physical State : Liquid (colorless to yellow)

This compound exhibits biological activity through several mechanisms:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit various pathogens, including bacteria and viruses. Its structure allows it to interact with microbial cell membranes, leading to disruption and cell death.

- Apoptosis Induction : Research indicates that the compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death through intrinsic and extrinsic signaling pathways.

- Cell Cycle Regulation : It has been shown to affect the cell cycle by inducing DNA damage responses, thereby halting proliferation in certain cancer cell lines.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against a range of bacteria and viruses, including HIV and influenza. |

| Anticancer | Induces apoptosis in various cancer cell lines; potential for use in chemotherapy. |

| Immunomodulatory Effects | Modulates immune responses, potentially enhancing anti-tumor immunity. |

| Neuroprotective Effects | Exhibits protective effects on neuronal cells under stress conditions. |

Antimicrobial Study

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several pathogens. The results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

Anticancer Research

In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to enhanced apoptosis rates and DNA damage accumulation.

Neuroprotection

Research published in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative disease models.

特性

IUPAC Name |

1,3-dibromo-2,4,6-trideuterio-5-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWYHZXKFSLNLN-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Br)[2H])Br)[2H])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。